[(Adamantane-1-carbonyl)-amino]-acetic acid
Overview
Description
[(Adamantane-1-carbonyl)-amino]-acetic acid is a compound that features an adamantane moiety linked to an amino-acetic acid group. Adamantane is a tricyclic cage compound with the formula C10H16, known for its stability and unique structural properties. The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs .
Mechanism of Action
Target of Action
Similar adamantane derivatives have been found to interact with camphor 5-monooxygenase . This enzyme plays a role in the oxidation of camphor, a terpenoid, in Pseudomonas putida .
Mode of Action
This structure allows them to fit into various biological pockets, influencing the function of their target molecules .
Biochemical Pathways
The interaction with camphor 5-monooxygenase suggests potential involvement in terpenoid metabolism .
Pharmacokinetics
The compound’s molecular weight of 237295 and its physical state as a solid can provide some insights. These properties may influence its solubility, absorption rate, and distribution within the body.
Result of Action
The interaction with camphor 5-monooxygenase suggests it may influence the metabolism of terpenoids .
Preparation Methods
The synthesis of [(Adamantane-1-carbonyl)-amino]-acetic acid typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, where an amine reacts with a carbonyl chloride in the presence of a base such as potassium carbonate in a biphasic system of ethyl acetate and water . Another method involves the reduction of the corresponding amide using borane-tetrahydrofuran (BH3·THF) complex .
Chemical Reactions Analysis
[(Adamantane-1-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Scientific Research Applications
[(Adamantane-1-carbonyl)-amino]-acetic acid has diverse applications in scientific research:
Comparison with Similar Compounds
[(Adamantane-1-carbonyl)-amino]-acetic acid can be compared to other adamantane derivatives such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Properties
IUPAC Name |
2-(adamantane-1-carbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11(16)7-14-12(17)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCTZJMAHLGRBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364219 | |
Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21241-41-8 | |
Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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